Benzene-1,4-diylbis(piperidin-1-ylmethanethione)
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Overview
Description
Benzene-1,4-diylbis(piperidin-1-ylmethanethione) is a complex organic compound that features a benzene ring substituted with two piperidine groups linked via methanethione bridges. This compound is part of the broader class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,4-diylbis(piperidin-1-ylmethanethione) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atoms, often using alkyl halides or acyl chlorides as reagents.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Alkyl halides, Acyl chlorides
Major Products
Oxidation: Sulfoxides, Sulfones
Reduction: Secondary amines
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
Benzene-1,4-diylbis(piperidin-1-ylmethanethione) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene-1,4-diylbis(piperidin-1-ylmethanethione) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moieties can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the methanethione groups may participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Phenylenebis(piperidin-1-ylmethanone)
- 1,4-Bis(piperidin-1-ylmethyl)benzene
- 1,4-Dipiperidinylbenzene
Uniqueness
Benzene-1,4-diylbis(piperidin-1-ylmethanethione) is unique due to the presence of methanethione bridges, which impart distinct chemical reactivity and biological activity compared to other piperidine derivatives. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
[4-(piperidine-1-carbothioyl)phenyl]-piperidin-1-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S2/c21-17(19-11-3-1-4-12-19)15-7-9-16(10-8-15)18(22)20-13-5-2-6-14-20/h7-10H,1-6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXKILUPCLISFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(C=C2)C(=S)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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